1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione
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Overview
Description
1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is a complex organic compound that belongs to the class of naphthoquinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones under acidic conditions . The reaction conditions often include the use of solvents like dichloroethane and catalysts such as p-toluenesulfonic acid monohydrate (pTsOH·H2O) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups.
Scientific Research Applications
1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Investigated for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione involves its interaction with cellular components. It can act as an oxidizing agent, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential anticancer agent . The compound may also inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,4-naphthoquinone: Known for its antimicrobial and anticancer properties.
2-methyl-1,4-naphthoquinone:
2-bromo-1,4-naphthoquinone: Exhibits strong antifungal activity.
Uniqueness
1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its benzoyl and methyl groups contribute to its distinct chemical reactivity and biological activity, making it a versatile compound in scientific research.
Properties
IUPAC Name |
16-benzoyl-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO3/c1-25-18-13-7-12-17-19(18)20(15-10-5-6-11-16(15)23(17)27)21(24(25)28)22(26)14-8-3-2-4-9-14/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGSMJQVTOURMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=C(C1=O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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